2-Methylfuran
Overview
Description
2-Methylfuran is an organic compound with the chemical formula C5H6O. It is a colorless, flammable liquid with a boiling point of approximately 64°C. This compound is naturally found in certain plants and is used in various industrial applications due to its unique chemical properties .
Mechanism of Action
Target of Action
2-Methylfuran, also known as sylvane, is primarily targeted in the process of hydrogenation and hydrodeoxygenation . The compound interacts with catalysts, such as single atom copper active sites and phosphorus dopants , or iridium supported carbon catalysts , which play a crucial role in its conversion.
Mode of Action
The interaction of this compound with its targets involves a series of chemical reactionsThis involves the selective removal of the oxygen from the C=O side group of the furan while suppressing the competitive ring hydrogenation .
Biochemical Pathways
The production pathway of this compound involves integrating molten salt hydropyrolysis of lignocellulosic biomass for furfural generation and subsequent catalytic hydrodeoxygenation of furfural to this compound . The process demonstrated selective furfural production in the first step, with subsequent high-yield conversion to this compound .
Result of Action
The result of the action of this compound is the production of a renewable fuel. It presents itself as a promising fuel additive with improved fuel characteristics . The process yields approximately 10.3 wt% of this compound on a dry pinewood basis .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pressure. Optimal hydrodeoxygenation occurs at 400–500 °C . The process also involves the use of an innovative reaction environment, being chloride molten salts, eliminating the need for biomass fractionation .
Biochemical Analysis
Biochemical Properties
2-Methylfuran is known to interact with various enzymes and proteins. It undergoes metabolic activation, which plays a vital role in triggering toxicities . The furan ring present in this compound is one of the domineering factors to bring about the toxic response resulting from the generation of reactive epoxide or cis-enedial intermediates, which have the potential to react with biomacromolecules .
Cellular Effects
The cellular effects of this compound are complex and multifaceted. For instance, it has been shown to influence the intrinsic instability of cells . In the presence of NO, the onset of this compound consumption is shifted to lower temperatures only under fuel-lean and very fuel-lean conditions . Furthermore, under these conditions, the presence of NO also shifts the onset of this compound consumption to lower temperatures .
Molecular Mechanism
The unimolecular decomposition of this compound proceeds via hydrogen atom transfer reactions through singlet carbene intermediates which readily undergo ring opening to form collisionally stabilised acyclic C5H6O isomers before further decomposition to C1–C4 species .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, the product P1 from the dehydroxylation of PO1 has a dominant population (higher than 96%) among the final products . This suggests that the effects of this compound can evolve over time in a controlled environment.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is known to undergo metabolic activation, which plays a vital role in triggering toxicities when it is substituted by one or more methyl groups . This process involves the generation of reactive intermediates, which have the potential to react with biomacromolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylfuran can be synthesized through the catalytic hydrogenation of furfural. This process involves the use of catalysts such as copper-chromium or cobalt-based catalysts. The reaction typically occurs in the vapor phase at elevated temperatures and pressures .
Industrial Production Methods: In industrial settings, this compound is produced by the hydrogenation of furfural derived from lignocellulosic biomass. The process involves the use of highly efficient catalysts to achieve high yields of this compound. For example, a cobalt-based catalyst can be used in conjunction with hydroquinone to selectively convert furfural to this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Methylfuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form this compound-3,4-diol.
Reduction: Hydrogenation of this compound can produce 2-methyltetrahydrofuran using catalysts like nickel or palladium.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to products such as 2-methyl-5-nitrofuran when reacted with nitric acid
Major Products: The major products formed from these reactions include this compound-3,4-diol, 2-methyltetrahydrofuran, and 2-methyl-5-nitrofuran .
Scientific Research Applications
2-Methylfuran has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studies have explored its potential as a biofuel due to its high energy content and favorable combustion properties.
Medicine: Research is ongoing to investigate its potential therapeutic effects and its role in drug development.
Industry: this compound is used as a solvent and as an intermediate in the production of other chemicals
Comparison with Similar Compounds
Furan: A parent compound of 2-Methylfuran, differing by the absence of a methyl group.
2-Methyltetrahydrofuran: A hydrogenated derivative of this compound with different physical and chemical properties.
Furfural: A precursor to this compound, used in its synthesis
Uniqueness: this compound is unique due to its high reactivity and versatility in various chemical reactions. Its ability to undergo selective hydrogenation and oxidation makes it valuable in the synthesis of high-value chemicals and biofuels .
Properties
IUPAC Name |
2-methylfuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O/c1-5-3-2-4-6-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKFNUFAXTZWDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O | |
Record name | 2-METHYLFURAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1109 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25301-08-0 | |
Record name | Furan, 2-methyl-, homopolymer | |
Source | CAS Common Chemistry | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID9025611 | |
Record name | 2-Methylfuran | |
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Molecular Weight |
82.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-methylfuran appears as a clear colorless liquid with an ethereal odor. Flash point -22 °F. Less dense than water and insoluble in water. Hence floats on water. Vapors heavier than air., Liquid, Clear colorless liquid with an ethereal odor; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS], Colourless liquid; Spicy smoky aroma | |
Record name | 2-METHYLFURAN | |
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Record name | Furan, 2-methyl- | |
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Record name | 2-Methylfuran | |
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Record name | 2-Methylfuran | |
Source | Human Metabolome Database (HMDB) | |
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Record name | 2-Methylfuran | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1478/ | |
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Boiling Point |
145 to 151 °F at 760 mmHg (NTP, 1992) | |
Record name | 2-METHYLFURAN | |
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URL | https://cameochemicals.noaa.gov/chemical/1109 | |
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Flash Point |
-22 °F (NTP, 1992) | |
Record name | 2-METHYLFURAN | |
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Solubility |
less than 1 mg/mL at 72.5 °F (NTP, 1992), 3 mg/mL at 20 °C, Slightly soluble in water, Soluble (in ethanol) | |
Record name | 2-METHYLFURAN | |
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Record name | 2-Methylfuran | |
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Record name | 2-Methylfuran | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Density |
0.9132 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.908-0.917 | |
Record name | 2-METHYLFURAN | |
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Record name | 2-Methylfuran | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1478/ | |
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Vapor Density |
2.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
Record name | 2-METHYLFURAN | |
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Vapor Pressure |
59 mmHg at 32 °F ; 95 mmHg at 50 °F; 142 mmHg at 68 °F (NTP, 1992), 142.0 [mmHg] | |
Record name | 2-METHYLFURAN | |
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Record name | 2-Methylfuran | |
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CAS No. |
534-22-5, 27137-41-3 | |
Record name | 2-METHYLFURAN | |
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Record name | 2-Methylfuran | |
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Record name | 2-METHYLFURAN | |
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Record name | Furan, 2-methyl- | |
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Record name | Methylfuran | |
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Record name | 2-METHYLFURAN | |
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Melting Point |
-127.7 °F (NTP, 1992), -87.5 °C | |
Record name | 2-METHYLFURAN | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.